molecular formula C18H12O4 B11068271 4-phenyl-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione

4-phenyl-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione

Cat. No.: B11068271
M. Wt: 292.3 g/mol
InChI Key: SCESMKPHJGMSIZ-UHFFFAOYSA-N
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Description

4-phenyl-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione: cyclocoumarol , belongs to the class of coumarin derivatives. Its chemical formula is C20H18O4 , and its molecular weight is approximately 322.35 g/mol . This compound features a fused pyrano-chromene ring system with a phenyl group attached.

Preparation Methods

Synthetic Routes:: Several synthetic methods exist for preparing this compound. One efficient approach involves cyclization of a suitable precursor. For example, a key intermediate could be 2-methoxy-2-methyl-4-phenyl-3,4-dihydro-2H-pyran-5-carboxylic acid. Cyclization of this intermediate under appropriate conditions leads to the formation of the desired pyrano[3,2-c]chromene ring system .

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides valuable insights into the compound’s preparation.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Undergoes oxidation reactions, potentially yielding various functional groups.

    Reduction: Can be reduced to form the corresponding dihydro derivative.

    Substitution: Reacts with nucleophiles or electrophiles at suitable positions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH).

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products:: The major products depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction leads to dihydro compounds.

Scientific Research Applications

Chemistry::

    Synthetic Intermediates: Used in the synthesis of other complex molecules.

    Fluorescent Probes: Coumarins exhibit fluorescence, making them valuable tools in chemical biology.

Biology and Medicine:: Industry::

    Dye Industry: Coumarins find applications as dyes and pigments.

    Pharmaceuticals: The compound’s unique structure may inspire drug development.

Mechanism of Action

The exact mechanism by which cyclocoumarol exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed.

Properties

Molecular Formula

C18H12O4

Molecular Weight

292.3 g/mol

IUPAC Name

4-phenyl-3,4-dihydropyrano[3,2-c]chromene-2,5-dione

InChI

InChI=1S/C18H12O4/c19-15-10-13(11-6-2-1-3-7-11)16-17(22-15)12-8-4-5-9-14(12)21-18(16)20/h1-9,13H,10H2

InChI Key

SCESMKPHJGMSIZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3OC2=O)OC1=O)C4=CC=CC=C4

Origin of Product

United States

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